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Compound of Interest

Compound Name: FA-Lys-Ala-OH

CAS No.: 158016-07-0

Cat. No.: B125870 Get Quote

Executive Summary
FA-Lys-Ala-OH is a folate-receptor targeting peptide conjugate. Its performance is governed

by two competing physicochemical forces: the solubility profile of the Folic Acid (FA) moiety and

the hydrolytic stability of the Peptide Linker (Lys-Ala).

Optimal Storage pH: 7.0 – 8.5 (Soluble, chemically stable).

Optimal Binding pH: 7.4 (High affinity for FR-

).

Critical Failure Point: pH < 5.0 (Precipitation of FA moiety) and pH > 10.0 (Rapid oxidative

degradation).

Module 1: Solubility & Preparation
The "Cloudy Solution" Protocol
The most common support ticket regarding FA-conjugates involves precipitation. Folic acid is a

pteroylglutamic acid derivative; its solubility is heavily pH-dependent due to the protonation

states of its

- and
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-carboxyl groups (pKa

3.5 and 4.8).

The Mechanism: At pH < 5.0, the carboxyl groups become protonated (

), rendering the molecule hydrophobic and causing immediate aggregation. At pH > 6.5, they
exist as carboxylates (

), providing necessary electrostatic repulsion for solubility.

Standard Dissolution Protocol (Self-Validating)
Do not dissolve directly in water or PBS, as the local pH of the bulk solid may be acidic enough

to prevent initial solvation.

Weighing: Weigh the FA-Lys-Ala-OH lyophilized powder.

Primary Solvation (The "Base Shock"):

Add 0.1 M Sodium Bicarbonate (NaHCO

) or dilute NH

OH (pH 8.0–9.0) to the powder.

Target Concentration: 1–5 mg/mL.

Validation: Solution must be clear and yellow/orange. If cloudy, sonicate briefly.

Dilution:

Slowly dilute to working concentration using PBS (pH 7.4).

Checkpoint: If pH drops below 6.0 during dilution, the solution will turn turbid. Monitor pH

with micro-probe.

Troubleshooting Table: Solubility
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Symptom Probable Cause Corrective Action

Cloudy/Precipitate pH < 5.0
Add 1M NaOH dropwise until

pH > 7.0. Sonicate.

Dark Brown Color Oxidation / pH > 10
Sample degraded. Discard.

Prepare fresh in dark.

Insoluble in Water Ionic Strength/Protonation

Switch solvent to 5% DMSO in

PBS or 0.1M NaHCO

.

Module 2: Chemical Stability & Degradation
Stability Phase Diagram
The peptide bond (Lys-Ala) is kinetically stable at neutral pH (half-life > years). The limiting

factor is the Folic Acid moiety, which is sensitive to light (photolysis) and oxidation.
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Figure 1: Stability landscape of FA-Lys-Ala-OH. Note that UV exposure is the primary

degradation pathway at neutral pH.

Degradation Pathways
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Photolysis (Critical): UV light cleaves the C9-N10 bond of the folate, releasing pterin-6-

carboxylic acid and the p-aminobenzoyl-peptide fragment.

Prevention: Always work in amber tubes or under low light.

Hydrolysis:

Peptide Bond: Negligible at pH 7.4.

Amide Linker: Extreme acid (pH < 2) or base (pH > 10) can hydrolyze the amide bond

between FA and Lys, but precipitation usually occurs before hydrolysis in acid.

Module 3: Biological Activity (Receptor Binding)[1]
The pH-Switch Mechanism
Folate Receptor Alpha (FR-

) binding is highly pH-dependent. This property is often exploited for endosomal release, but it
can ruin binding assays if buffers are not calibrated.

Extracellular (pH 7.4): High Affinity (

nM). The carboxylates are deprotonated, allowing salt-bridge formation with the receptor's
binding pocket (specifically Arg/Lys residues in the active site).

Endosomal (pH 5.5): Low Affinity (

nM). Protonation of Asp81 within the receptor pocket and the folate carboxylates causes
electrostatic repulsion, triggering ligand release.
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Figure 2: The pH-dependent "Catch and Release" mechanism of Folate Receptor targeting.

Activity Troubleshooting
Scenario: "My flow cytometry shows no binding of the FA-conjugate to KB cells."

Diagnostic Checklist:

Check Buffer pH: Was the wash buffer PBS (pH 7.4) or an acidic buffer?

Reason: Washing with acidic buffer (pH < 6) strips the ligand from the receptor.

Check Competition: Does the media contain free Folic Acid (RPMI 1640)?
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Reason: Free FA (nM range) outcompetes conjugates. Use Folate-free RPMI for binding

assays.

Check Conjugation Site: Is the FA linked via the

-carboxylate?

Reason: The

-carboxylate is required for FR binding. If conjugation occurred at the

-position, affinity is lost.

Frequently Asked Questions (FAQ)
Q1: Can I store the stock solution at -20°C? A: Yes, but only if the pH is > 7.0 and it is protected

from light. Freeze-thaw cycles can induce micro-precipitation. We recommend aliquoting

single-use stocks in amber vials.

Q2: Why does the solution turn yellow? A: The pterin ring of folic acid is naturally

yellow/orange. If the solution turns colorless, the chromophore has been destroyed (likely

reduction or ring cleavage). If it turns brown, it has oxidized.

Q3: Does the Lys-Ala linker cleave in the lysosome? A: The Lys-Ala dipeptide is not inherently

"self-cleaving" by pH alone. However, it is a substrate for lysosomal proteases (like Cathepsin

B), which are active at acidic pH (4.5–5.0). This design allows the "payload" (attached to the C-

terminus) to be released enzymatically after endocytosis.

References
Physicochemical Properties of Folic Acid

Source: "Physicochemical, pharmacological and analytical profile of folic acid: a
comprehensive review."
Key Data: Solubility threshold
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Source: Wibowo, A. S., et al. (2013). "Structures of human folate receptors reveal

biological trafficking states and diversity in folate and antifolate recognition."[1] PNAS.[1]

Key Data: Binding affinity decreases >2000-fold at pH 6.5 compared to pH 7.

Peptide Bond Stability

Source: "The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage
Reactions." Physical Chemistry Chemical Physics.
Key Data: Spontaneous hydrolysis at neutral pH is negligible ( > years).

Photodegradation

Source: Akhtar, M. J., et al. (1999). "Photodegradation of folic acid in aqueous solution."
Journal of Pharmaceutical and Biomedical Analysis.

Key Data: First-order degradation kinetics under UV; pH dependent rate.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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